molecular formula C16H19N3O2S B508657 N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)thiophene-2-carboxamide CAS No. 947031-38-1

N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)thiophene-2-carboxamide

Cat. No. B508657
CAS RN: 947031-38-1
M. Wt: 317.4g/mol
InChI Key: PRSRHRMDLZDZPG-UHFFFAOYSA-N
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Description

“N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)thiophene-2-carboxamide” is a complex organic compound. It is related to a class of compounds known as carboxamides . Carboxamides are organic compounds that contain a functional group consisting of a carbonyl (RR’C=O) and an amine (R-NH2). The specific compound you’re asking about seems to be a derivative of thiophene, which is a heterocyclic compound with the formula C4H4S .


Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, the synthesis of thiophene 2-carboxamide derivatives involves the cyclization of precursor compounds . Another related compound, N-[2-(dimethylamino)ethyl]carboxamide derivatives of fused tetracyclic quinolines and quinoxalines, were prepared by an adaptation of the Pfitzinger synthesis, followed by thermal decarboxylation and coupling with N,N-dimethylethylenediamine .


Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using various computational methods. For example, the HOMO–LUMO energies and Fukui’s indices of related compounds were established by applying the DFT/B3LYP molecular modeling methodology .


Chemical Reactions Analysis

The chemical reactions involving such compounds can be quite complex. For example, the Suzuki–Miyaura coupling reaction is a common method used in the synthesis of boron reagents, which are often used in the synthesis of complex organic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be quite diverse. For example, a related compound, DACA, was found to bind strongly to α1-acid glycoprotein, which can affect its pharmacokinetics .

Mechanism of Action

The mechanism of action of such compounds can vary depending on their specific structure and functional groups. For instance, a related compound, DACA {N-[2-(dimethylamino)ethyl]acridine-4-carboxamide}, is an acridine derivative with high activity against solid tumors in mice and a dual mode of cytotoxic action involving topoisomerases I and II .

Safety and Hazards

The safety and hazards associated with such compounds can vary greatly depending on their specific structure and functional groups. For instance, a related compound, DACA, was studied in a phase I clinical trial, and its maximum tolerated dose was determined .

Future Directions

The future directions for research on such compounds could involve further exploration of their synthesis, analysis of their molecular structure, investigation of their chemical reactions, elucidation of their mechanism of action, and evaluation of their physical and chemical properties. Additionally, further clinical trials could be conducted to evaluate their safety and efficacy .

properties

IUPAC Name

N-[2-[2-(dimethylamino)ethylcarbamoyl]phenyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-19(2)10-9-17-15(20)12-6-3-4-7-13(12)18-16(21)14-8-5-11-22-14/h3-8,11H,9-10H2,1-2H3,(H,17,20)(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRSRHRMDLZDZPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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